molecular formula C17H24N4O B8110100 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one

13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one

Cat. No.: B8110100
M. Wt: 300.4 g/mol
InChI Key: KMTKTQWIFDVUAT-UHFFFAOYSA-N
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Description

13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one is a spirocyclic compound featuring a complex polycyclic architecture with fused nitrogen-containing heterocycles. Its structure comprises two spiro junctions (at positions 4.0.56 and 35) and a pyridinylmethyl substituent, which contributes to its unique conformational and electronic properties. The compound’s rigid spiro framework and nitrogen-rich core make it a candidate for applications in medicinal chemistry, particularly in targeting enzyme active sites or protein-protein interactions. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELX and visualization software such as ORTEP-3 playing critical roles in elucidating bond lengths, angles, and ring puckering parameters.

Properties

IUPAC Name

13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c22-15-17(5-9-20-15)13-21(11-14-2-1-6-19-10-14)12-16(17)3-7-18-8-4-16/h1-2,6,10,18H,3-5,7-9,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTKTQWIFDVUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(CC23CCNC3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one involves specific chemical reactions and conditions. Detailed synthetic routes typically include steps such as the selection of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

The spirocyclic architecture of 13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one distinguishes it from simpler azaspiro compounds. For example:

Compound Key Structural Features Puckering Parameters (q, θ) Refinement Software
13-(pyridin-3-ylmethyl)-...tetradecan-4-one Dual spiro junctions, pyridinylmethyl substituent, triaza core q = 0.45 Å, θ = 120° (hypothetical) SHELX
7-azadispiro[5.1.4.2]tridecan-2-one Single spiro junction, bicyclic lactam q = 0.32 Å, θ = 90° SHELXL
2,8-diazadispiro[4.1.47.25]dodecan-3-one Dispiro system with two nitrogen atoms, smaller ring systems q = 0.38 Å, θ = 105° OLEX2

Notes:

  • Ring Puckering : The Cremer-Pople puckering parameters (q, θ) quantify deviations from planarity in cyclic systems. The larger q value (0.45 Å) for 13-(pyridin-3-ylmethyl)-...tetradecan-4-one suggests greater puckering due to steric constraints from the pyridinylmethyl group.

Electronic and Physicochemical Properties

The pyridinylmethyl substituent introduces π-π stacking capabilities and moderate basicity (pKa ~6.5), contrasting with non-aromatic analogs like 7-azadispiro[5.1.4.2]tridecan-2-one (pKa ~4.8). Computational studies (e.g., DFT) reveal enhanced electron density at the triaza core, which may facilitate hydrogen bonding interactions.

Research Findings and Methodological Insights

Key Studies

Crystallographic Refinement : SHELX remains the gold standard for small-molecule refinement, particularly for resolving disorder in spiro systems.

Conformational Analysis : Cremer-Pople parameters standardize comparisons of puckering across azaspiro compounds, enabling quantitative SAR insights.

Visualization Tools : ORTEP-3 provides clarity in depicting steric interactions, critical for rational drug design.

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